molecular formula C13H12ClN3 B11863698 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B11863698
M. Wt: 245.71 g/mol
InChI Key: ZPIADXGPVPYYDQ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a naphthalen-2-yl group at the 4-position and an amine group at the 3-position, forming a hydrochloride salt. The naphthalene moiety contributes significant aromaticity and lipophilicity, which may enhance binding affinity in pharmaceutical applications. The molecular formula is C₁₃H₁₂ClN₃, with a molecular weight of 245.71 g/mol (calculated from constituent atoms).

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

4-naphthalen-2-yl-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H

InChI Key

ZPIADXGPVPYYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(NN=C3)N.Cl

Origin of Product

United States

Preparation Methods

General Approach

The pyrazole core is constructed via cyclocondensation between a β-diketone bearing the naphthalen-2-yl group and hydrazine derivatives. This method is widely used for pyrazole synthesis due to its regioselectivity and compatibility with aromatic substituents.

Synthesis of Naphthalen-2-yl β-Diketone Precursor

1-(Naphthalen-2-yl)ethan-1-one (2-acetylnaphthalene) is reacted with ethyl acetate or another ketone donor under Claisen condensation conditions to form 1-(naphthalen-2-yl)butane-1,3-dione.

Example Procedure:

  • Reactants : 2-Acetylnaphthalene (1.0 eq), ethyl acetate (2.5 eq), NaH (2.2 eq).

  • Conditions : Reflux in dry THF for 12 h under nitrogen.

  • Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

  • Yield : 68–72%.

Cyclocondensation with Hydrazine

The β-diketone is treated with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and reduction introduce the amine group.

Example Procedure:

  • Reactants : 1-(Naphthalen-2-yl)butane-1,3-dione (1.0 eq), hydrazine hydrate (1.2 eq).

  • Conditions : Reflux in ethanol with catalytic HCl (2 drops) for 6 h.

  • Intermediate : 4-(Naphthalen-2-yl)-1H-pyrazole (yield: 65%).

  • Nitration : Treat with HNO₃/H₂SO₄ at 0°C, isolate 3-nitro-4-(naphthalen-2-yl)-1H-pyrazole (yield: 55%).

  • Reduction : Hydrogenate with Pd/C (10%) in methanol under H₂ (1 atm) to obtain 4-(naphthalen-2-yl)-1H-pyrazol-3-amine (yield: 85%).

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A halogenated pyrazole intermediate is coupled with naphthalen-2-ylboronic acid using palladium catalysis.

Synthesis of 3-Iodo-1H-pyrazole

Procedure:

  • Reactants : 1H-Pyrazol-3-amine (1.0 eq), NaNO₂ (2.0 eq), KI (2.5 eq).

  • Conditions : Suspended in concentrated HCl at 0°C for 2 h.

  • Yield : 78% (3-iodo-1H-pyrazole).

Coupling with Naphthalen-2-ylboronic Acid

Example Procedure:

  • Reactants : 3-Iodo-1H-pyrazole (1.0 eq), naphthalen-2-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq).

  • Conditions : DME/H₂O (3:1), K₂CO₃ (2.0 eq), 80°C for 12 h.

  • Product : 4-(Naphthalen-2-yl)-1H-pyrazole (yield: 70%).

  • Amination : Convert to hydrochloride salt via HCl gas bubbling in ethyl acetate (yield: 92%).

Functional Group Interconversion

Reductive Amination of Pyrazole Ketones

A pyrazole-3-carbaldehyde intermediate is subjected to reductive amination.

Oxidation of Pyrazole Alcohol

Procedure:

  • Reactants : 4-(Naphthalen-2-yl)-1H-pyrazol-3-ol (1.0 eq), PCC (1.2 eq).

  • Conditions : Stir in dichloromethane at 25°C for 4 h.

  • Yield : 4-(Naphthalen-2-yl)-1H-pyrazole-3-carbaldehyde (88%).

Reductive Amination

Example Procedure:

  • Reactants : Pyrazole-3-carbaldehyde (1.0 eq), NH₄OAc (3.0 eq), NaBH₃CN (1.5 eq).

  • Conditions : Methanol, 25°C, 6 h.

  • Yield : 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine (76%).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
CyclocondensationHigh regioselectivity, scalableMulti-step, requires nitration/reduction55–85%
Suzuki CouplingDirect introduction of naphthalene groupRequires halogenated pyrazole precursor65–70%
Reductive AminationMild conditions, single-step aminationLimited substrate compatibility70–76%

Purification and Characterization

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ethanol, treated with HCl gas, and precipitated with diethyl ether.

Typical Data:

  • Melting Point : 206–208°C (decomp.).

  • ¹H NMR (DMSO-d₆) : δ 8.46 (s, 1H, pyrazole-H), 7.84–7.81 (m, 4H, naphthalene-H), 3.20 (br s, 2H, NH₂).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. 210.1134, found 210.1138.

Challenges and Optimization

Regioselectivity in Cyclocondensation

The position of the naphthalene group is controlled by the β-diketone precursor. Using asymmetric diketones may require kinetic vs. thermodynamic control.

Catalyst Efficiency in Cross-Coupling

Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) improve yields in Suzuki reactions but increase costs.

Stability of Intermediates

Nitro intermediates are sensitive to light and heat, necessitating low-temperature storage .

Chemical Reactions Analysis

Functionalization Reactions

The amine group at position 3 of the pyrazole ring undergoes electrophilic substitution and condensation reactions.

N-Alkylation and Arylation

Reaction with alkyl/aryl halides or carbonyl electrophiles (e.g., phenylisothiocyanate) in DMF or THF produces N-substituted derivatives.

Example Reaction with Phenylisothiocyanate:

Reactant Product Conditions Yield
Phenylisothiocyanate4-(4-Chlorophenyl)-3-cyano-6-(naphthalen-2-yl)-2-oxo-1,2-dihydropyridineDMF, 85°C, 1.5 h38%

Cyclization Reactions

The compound participates in cyclocondensation with β-diketones or α,β-unsaturated carbonyls to form fused heterocycles.

Formation of Chromone-Pyrazole Hybrids:

Reactant Product Conditions Yield
1-(2-Hydroxyaryl)propane-1,3-dione2-(1,3-Diphenyl-1H-pyrazol-4-yl)chromonesEthanol, HCl, reflux50–83%

Reactivity with Heterocyclic Systems

Reaction with hydrazine derivatives or hydroxylamine yields isoxazoline or pyrazoline hybrids.

Example with Hydrazine Monohydrate:

Reactant Product Conditions Yield
Hydrazine monohydrate3-(Trifluoromethyl)-1H-pyrazol-5-yl-naphthalen-2-amineEtOH, reflux, 15 min84%

Stability and Salt Formation

The hydrochloride form stabilizes the free amine, preventing oxidation. It dissociates in polar solvents (e.g., DMSO, water) to regenerate the free base .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized pyrazoles showed promising antitumor activity by inducing apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride have been evaluated for their ability to reduce inflammation in vivo. For example, a series of pyrazole derivatives were tested using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin . This suggests that such compounds could be developed into effective anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been extensively studied. In vitro evaluations against various bacterial strains have shown that compounds containing the pyrazole structure exhibit potent antibacterial and antifungal activities. Specifically, derivatives similar to 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. Pyrazole derivatives have been explored for their antioxidant capabilities. Studies indicate that compounds with naphthalene and pyrazole structures can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems . The design and synthesis of novel hybrids containing these moieties have led to promising results in antioxidant assays.

Neuroprotective Effects

Emerging research suggests that certain pyrazole derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. By modulating neurotransmitter levels and exhibiting anti-apoptotic properties, these compounds could contribute to neuronal protection against oxidative stress and inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride to various biological targets. These computational approaches provide insights into the interactions at the molecular level, helping to identify potential therapeutic targets and optimize lead compounds for further development .

Summary Table of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation pathways
Anti-inflammatoryReduces inflammation significantly in animal models
AntimicrobialExhibits potent antibacterial activity against various strains
AntioxidantScavenges free radicals; reduces oxidative damage
NeuroprotectiveModulates neurotransmitter levels; protects neurons from oxidative stress
Molecular DockingPredicts binding affinities; aids in identifying therapeutic targets

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Toxicological Comparison of Pyrazol-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Mutagenicity (Ames Test) Chromosome Aberration Test Key Applications
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine HCl C₁₃H₁₂ClN₃ 245.71 Data not available Data not available Drug discovery (proposed)
N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine HCl C₉H₁₀ClN₃S 227.71 Negative Negative Flavoring agents, tox studies
4-(Trifluoromethyl)-1H-pyrazol-3-amine HCl C₄H₅ClF₃N₃ 203.55 Not tested Not tested Kinase inhibitors
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl C₁₂H₁₃ClFN₃ 253.7 Not tested Not tested Targeted therapies

Research Implications

  • Naphthalene Substitution : The bulky, planar naphthalene group may improve binding to aromatic residues in enzyme active sites but could limit solubility.
  • Safety Profiles: Analogs like N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine hydrochloride provide a benchmark for non-mutagenic pyrazole derivatives, suggesting the naphthalene compound may require similar testing.
  • Fluorinated Derivatives : Highlight the trade-off between metabolic stability (trifluoromethyl) and pharmacokinetic optimization (fluorophenyl).

Biological Activity

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a derivative of the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the hydrochloride salt enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride can inhibit the activity of mutant BRAF, a common oncogene in melanoma. The inhibition of BRAF leads to decreased proliferation in cancer cell lines, demonstrating potential as a therapeutic agent against melanoma and other cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
4-(Naphthalen-2-yl)-1H-pyrazol-3-amineMutant BRAFTBD
3e and 3fEGFR0.031
Other Pyrazole DerivativesVariousVaries

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . The ability to inhibit biofilm formation further enhances their therapeutic potential.

Table 2: Antimicrobial Activity Data

CompoundPathogen TestedMIC (µg/mL)Biofilm Inhibition (%)Reference
7bStaphylococcus aureus0.22>50
Other DerivativesVarious BacteriaVariesVaries

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The anti-inflammatory activity of certain pyrazoles has been evaluated in vivo, showing promising results in reducing inflammation markers .

The biological activity of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride may be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways : By targeting mutant BRAF and EGFR pathways.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and biofilm formation.
  • Modulation of Inflammatory Mediators : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:

  • Melanoma Treatment : A study demonstrated that a series of pyrazole-based compounds effectively inhibited tumor growth in melanoma models by targeting BRAF mutations.
  • Infection Control : Clinical trials involving pyrazole derivatives showed significant efficacy against resistant bacterial strains, suggesting their utility in treating infections that are difficult to manage with traditional antibiotics.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride?

Methodological Answer:
The synthesis typically involves condensation reactions of naphthalene derivatives with pyrazole precursors. For example:

  • Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ catalysts enhance reaction efficiency by reducing side products and improving regioselectivity during the formation of pyrazole-naphthalene hybrids .
  • Conventional reflux : Reactions in xylene with chloranil (1.4 mmol) under reflux for 25–30 hours yield intermediates, followed by purification via recrystallization from methanol .
  • Hydrochloride formation : Freebase amines are treated with HCl in aprotic solvents under anhydrous conditions to form the hydrochloride salt, improving solubility .

Basic Question: How is the structural integrity of the compound verified in academic research?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determines bond angles (e.g., α = 79.9°, β = 78.8° for similar pyrazole derivatives) and confirms the naphthalene-pyrazole linkage .
  • Spectroscopic techniques : NMR (¹H/¹³C) and IR identify functional groups, while mass spectrometry confirms molecular weight (e.g., C₂₀H₁₄FN₅O₂, M = 375.36) .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach integrates computational screening to identify optimal catalysts and solvent systems .
  • Data-driven design : Machine learning models trained on reaction databases prioritize conditions (e.g., solvent polarity, temperature) that maximize yield and minimize byproducts .

Advanced Question: What strategies address low yields in pyrazole-naphthalene coupling reactions?

Methodological Answer:

  • Catalyst optimization : Fe₂O₃@SiO₂/In₂O₃ improves electron transfer in cross-coupling reactions, achieving yields >80% for similar scaffolds .
  • Purification adjustments : Sequential washing with 5% NaOH and water removes acidic impurities, while drying over anhydrous Na₂SO₄ prevents hydrolysis .

Basic Question: What are the solubility and formulation considerations for this compound?

Methodological Answer:

  • Hydrochloride salt : Enhances aqueous solubility for biological assays (e.g., 10 mg/mL in water at 25°C) compared to the freebase .
  • Solvent compatibility : DMSO or ethanol is preferred for stock solutions to avoid precipitation in buffer systems .

Advanced Question: How do researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., halogenation at the naphthalene ring) clarifies bioactivity trends. For example, fluorophenyl analogs show enhanced kinase inhibition .
  • Dose-response validation : Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase studies) minimizes variability .

Advanced Question: What reactor design principles apply to scaling up synthesis?

Methodological Answer:

  • Continuous flow systems : Mitigate exothermic risks during chloranil-mediated reactions by maintaining precise temperature control .
  • Membrane separation : Isolates intermediates via nanofiltration, reducing reliance on column chromatography .

Basic Question: What purification techniques are most effective for this compound?

Methodological Answer:

  • Recrystallization : Methanol or ethanol achieves >95% purity, with cooling gradients (e.g., 4°C/hour) optimizing crystal growth .
  • Chromatography : Silica gel (hexane/ethyl acetate gradients) resolves regioisomers in crude mixtures .

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